

# An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol

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## Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethoxy)phenol

Cat. No.: B071302

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for **3-Fluoro-4-(trifluoromethoxy)phenol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Chemical Properties

**3-Fluoro-4-(trifluoromethoxy)phenol** is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	196.10 g/mol	[1][3]
Boiling Point	196.9 ± 35.0 °C at 760 mmHg	[2][3]
Density	1.480 ± 0.06 g/cm <sup>3</sup>	[3]
pKa	8.36 ± 0.18	[3]
Melting Point	N/A	[2]
Refractive Index	1.4340 to 1.4380	[3]
XLogP3	2.8	[3]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	1	[3]
Exact Mass	196.01474201 u	[3]

## Experimental Protocols

### 2.1. Synthesis Pathway

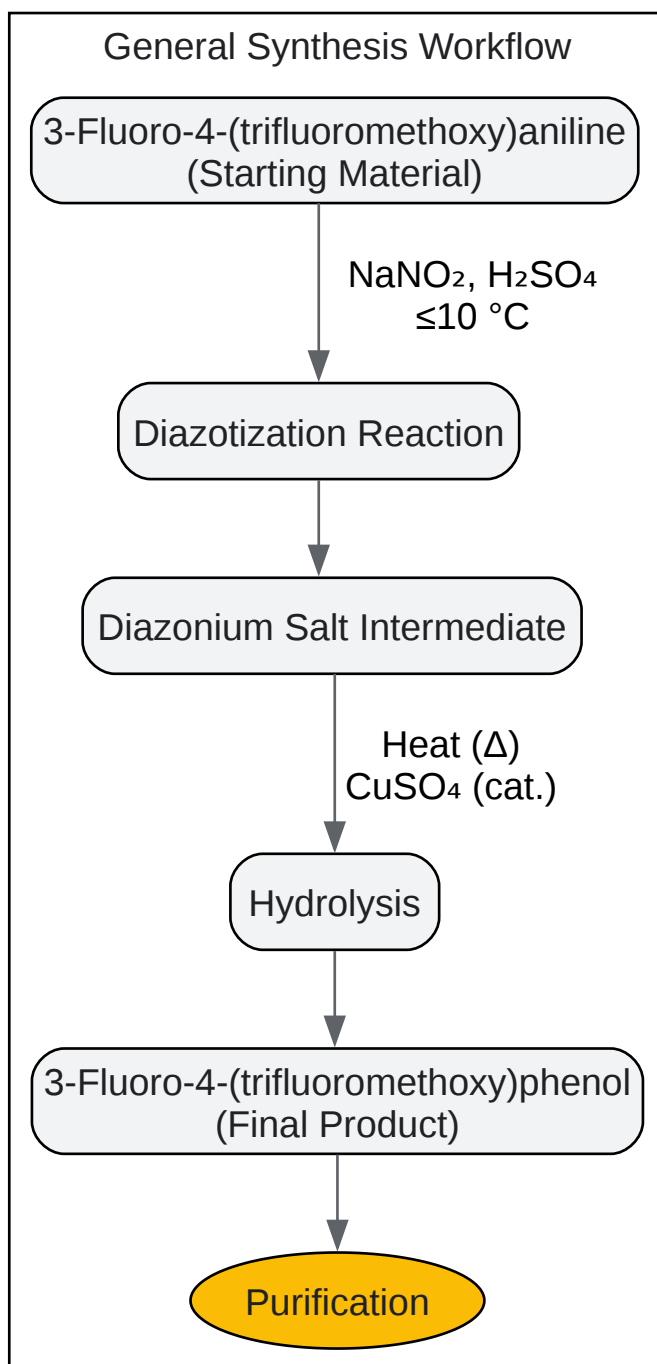
While a specific, detailed synthesis for **3-Fluoro-4-(trifluoromethoxy)phenol** is not readily available, a common and industrially relevant method for producing structurally similar compounds like 4-Fluoro-3-(trifluoromethyl)phenol involves a two-step process starting from the corresponding aniline derivative.[4][5] This process can be adapted for the target molecule.

#### Methodology:

- **Diazotization:** The precursor, 3-Fluoro-4-(trifluoromethoxy)aniline, is treated with a diazotizing agent, typically nitrous acid (HNO<sub>2</sub>). [4] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO<sub>2</sub>) with a strong mineral acid, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), at

low temperatures (typically  $\leq 10\text{ }^{\circ}\text{C}$ ) to form a diazonium salt intermediate.<sup>[4][5]</sup> Careful temperature control is critical to ensure the stability of the diazonium salt.<sup>[4]</sup>

- Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper salt catalyst (e.g., copper sulfate), to facilitate the hydrolysis of the diazonium group ( $-\text{N}_2^+$ ) and its replacement with a hydroxyl group ( $-\text{OH}$ ).<sup>[4][5]</sup> The final product, **3-Fluoro-4-(trifluoromethoxy)phenol**, is then recovered from the reaction mixture, typically by extraction with a water-insoluble organic solvent like toluene, followed by purification.<sup>[5]</sup>



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A generalized synthesis pathway for **3-Fluoro-4-(trifluoromethoxy)phenol**.

## 2.2. Analytical Characterization

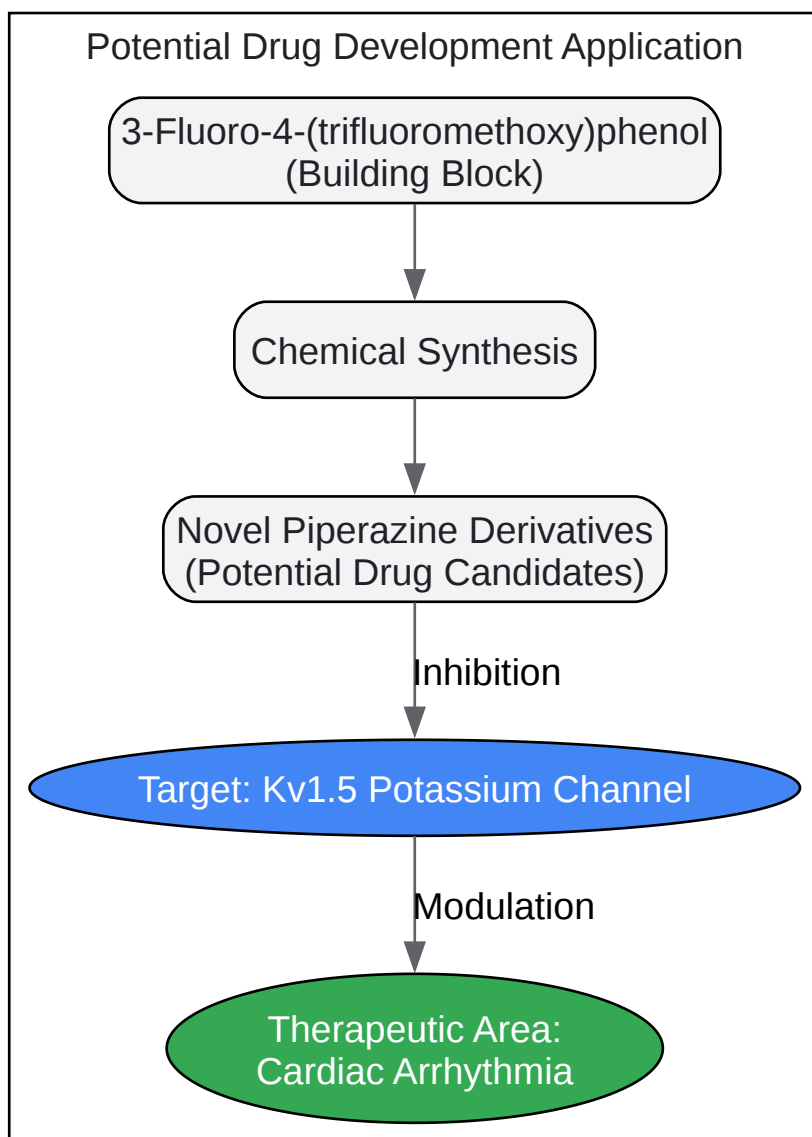
The structural confirmation and purity assessment of **3-Fluoro-4-(trifluoromethoxy)phenol** would be conducted using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group and C-F stretches associated with the trifluoromethoxy group.[\[6\]](#)

## Potential Applications in Drug Discovery

Specific biological activities for **3-Fluoro-4-(trifluoromethoxy)phenol** are not extensively documented. However, structurally related analogs have shown significant utility in drug development. For instance, the isomeric compound 4-(trifluoromethoxy)phenol is used as a key reactant in the synthesis of 1-aryloxyethyl piperazine derivatives, which act as inhibitors of the Kv1.5 potassium channel.[\[7\]](#) Kv1.5 channel inhibitors are investigated for their potential as antiarrhythmic agents.

Furthermore, 4-(trifluoromethoxy)phenol has been identified as a compound with anti-tuberculosis properties, believed to function by binding to the 50S ribosomal subunit and inhibiting bacterial transcription. These applications for a closely related analog suggest that **3-Fluoro-4-(trifluoromethoxy)phenol** could serve as a valuable building block for developing novel therapeutic agents.



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Conceptual pathway for drug development based on a structural analog.

## Safety and Handling

Proper handling of **3-Fluoro-4-(trifluoromethoxy)phenol** is essential to ensure laboratory safety. Based on aggregated GHS information, the compound is classified as harmful if swallowed (H302).[3] Data for structurally similar compounds suggest that it may also cause skin, eye, and respiratory irritation.[8]

### 4.1. Precautionary Measures

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
- Handling: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[9] Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[9]
- First Aid:
  - If Swallowed: Get immediate emergency medical help. Rinse mouth.[9]
  - If on Skin: Wash with plenty of water.[9]
  - If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[9]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

#### 4.2. Storage and Stability

- Storage Conditions: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[9][10] The compound may be sensitive to air, light, and moisture (hygroscopic).[10]
- Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.[10]

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## References

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